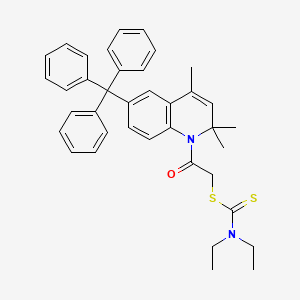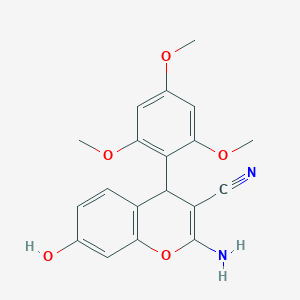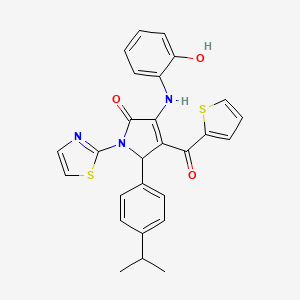
2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diethylaminocarbothioyl group: This step involves the reaction of diethylamine with carbon disulfide to form diethylaminocarbothioyl chloride.
Attachment of the sulfanyl group: The diethylaminocarbothioyl chloride is then reacted with a suitable thiol to form the diethylaminocarbothioylsulfanyl intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to form the acetylated product.
Formation of the quinoline ring: The final step involves the cyclization of the acetylated product with a suitable precursor to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.
化学反应分析
Types of Reactions
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or thiols.
科学研究应用
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
SODIUM 2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ETHANESULFONATE: This compound shares the diethylaminocarbothioylsulfanyl group but has a different overall structure.
Indole Derivatives: These compounds share the quinoline ring structure and have similar biological activities.
Uniqueness
1-(2-{[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}ACETYL)-2,2,4-TRIMETHYL-6-TRITYL-1,2-DIHYDROQUINOLINE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development.
属性
分子式 |
C38H40N2OS2 |
|---|---|
分子量 |
604.9 g/mol |
IUPAC 名称 |
[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C38H40N2OS2/c1-6-39(7-2)36(42)43-27-35(41)40-34-24-23-32(25-33(34)28(3)26-37(40,4)5)38(29-17-11-8-12-18-29,30-19-13-9-14-20-30)31-21-15-10-16-22-31/h8-26H,6-7,27H2,1-5H3 |
InChI 键 |
SOQHYECTMWGJDO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SCC(=O)N1C2=C(C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=CC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11039993.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11039997.png)
![1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040006.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11040008.png)
![2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol](/img/structure/B11040015.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-propylpentanamide](/img/structure/B11040027.png)

![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040041.png)
![Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11040043.png)
![4-(4-fluorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11040050.png)

![3-(4-chlorophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040058.png)
![1-(3-chlorophenyl)-7-(3-hydroxy-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11040064.png)
![7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11040067.png)
